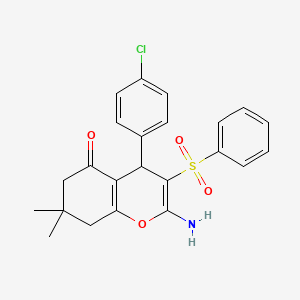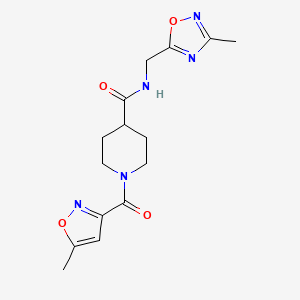
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. The presence of the nitro group and the thiazole ring in the compound suggests potential for various biological activities, including antiproliferative and antioxidative properties, as seen in similar compounds studied in the literature .
Synthesis Analysis
The synthesis of related benzothiazole derivatives typically involves cyclization reactions and substitutions at various positions on the benzothiazole scaffold. For instance, the synthesis of benzimidazole/benzothiazole-2-carboxamides with different substituents has been reported, where the antiproliferative and antioxidative activities of these compounds were evaluated . Similarly, novel thiophene derivatives were synthesized from reactions involving carboxamide precursors, which were then tested for various pharmacological activities . These methods could potentially be adapted for the synthesis of "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide."
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can significantly influence their biological activities. For example, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro substituent has been shown to affect the solid-state arrangement, absorption, and fluorescence properties of these compounds . The steric hindrance and planarity of the molecule can also impact its biological interactions. The molecular structure of "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" would likely exhibit similar characteristics that could be analyzed using techniques such as crystallography and spectroscopy.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including substitutions and cyclization, which can be used to modify their structure and, consequently, their biological activity. The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, for example, involves cyclization of thioamide with chloroacetoacetate . These types of reactions could be relevant for the chemical modification of "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" to enhance its properties or to create derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical application. The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has been reported, with characterization by IR, NMR, and mass spectral data . These properties are essential for understanding the behavior of the compounds in biological systems and for the development of pharmaceutical formulations. The same analytical techniques could be applied to "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" to determine its suitability for further development.
Applications De Recherche Scientifique
Antitumor Activity
Imidazole derivatives, including compounds structurally related to 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide, have been extensively reviewed for their antitumor activities. These derivatives are of interest for the synthesis of new antitumor drugs due to their potential biological properties. Some of these compounds have advanced to preclinical testing stages, highlighting the significance of structural features such as the nitro, imidazole, and thiazole groups in the search for novel anticancer agents (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Repurposed Drug Applications
Nitazoxanide, chemically related to the core structure of interest, demonstrates the repurposing potential of nitrothiazole compounds. Originally developed for treating infectious diseases, its broad-spectrum activity against various bacteria, parasites, and viruses underscores the versatility of nitrothiazole derivatives. This suggests that compounds with similar structural motifs may possess diverse biological activities, meriting exploration for multiple therapeutic applications (Bharti, C., Sharma, S., Goswami, N., Sharma, H., Rabbani, S., & Kumar, S., 2021).
Medicinal Chemistry of Nitroimidazole Derivatives
Nitroimidazoles, sharing core structural elements with the compound of interest, are explored for their potential in medicinal chemistry, including their application in developing anticancer, antimicrobial, and antiparasitic drugs. This class of compounds is actively researched for their diverse biological activities, which are attributed to the unique combination of nitro groups and heterocyclic rings, indicating the promising scope of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in drug development (Li, Z.-Z., Maddili, S. K., Tangadanchu, V., Bheemanaboina, R. R., Lin, J.-M., Yang, R.-G., Cai, G.-X., & Zhou, C.-H., 2018).
Pharmacological Activities of Benzothiazole Derivatives
Benzothiazole and its derivatives exhibit a wide range of pharmacological activities. Compounds containing the benzothiazole moiety, similar to the compound of interest, have been reported to show antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant, and anticancer activities. This highlights the importance of the benzothiazole scaffold in medicinal chemistry and its potential as a basis for the development of new therapeutic agents (Sumit, Kumar, A., & Mishra, A., 2020).
Propriétés
IUPAC Name |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S2/c16-11(14-12-13-3-4-19-12)10-6-7-5-8(15(17)18)1-2-9(7)20-10/h1-6H,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQBPAGCYAERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)
![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2518563.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)
